![molecular formula C10H17ClO B14419271 4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 83697-03-4](/img/structure/B14419271.png)
4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound with the molecular formula C10H17ClO. It is a derivative of borneol, a naturally occurring terpene. This compound is known for its unique structure, which includes a chlorine atom and a hydroxyl group attached to a bicyclo[2.2.1]heptane framework. The presence of the chlorine atom makes it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol typically involves the chlorination of borneol or its derivatives. One common method is the reaction of borneol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: The major product is 4-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Reduction: The major product is 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The chlorine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borneol: A naturally occurring terpene with a similar bicyclic structure but without the chlorine atom.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Camphor: Another bicyclic terpene with a ketone functional group instead of a hydroxyl group.
Uniqueness
4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
83697-03-4 |
|---|---|
Molekularformel |
C10H17ClO |
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
4-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17ClO/c1-8(2)9(3)4-5-10(8,11)6-7(9)12/h7,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
DUHPAWBYUJBSES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCC1(CC2O)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


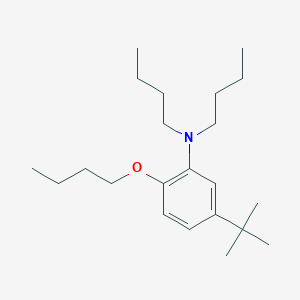
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)

![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
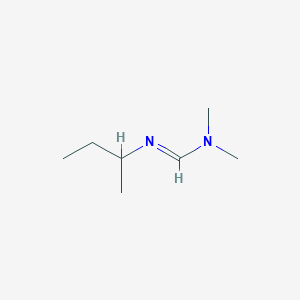

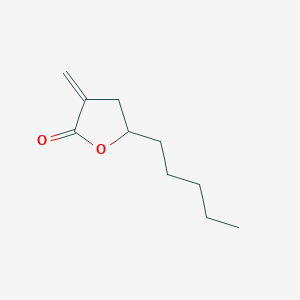
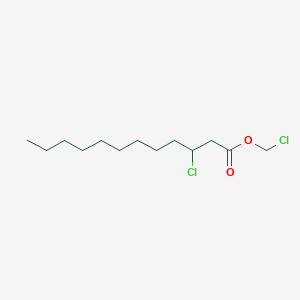
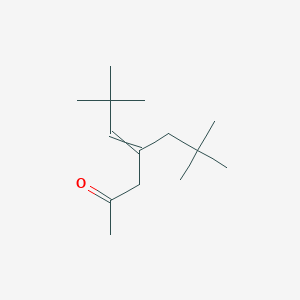
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
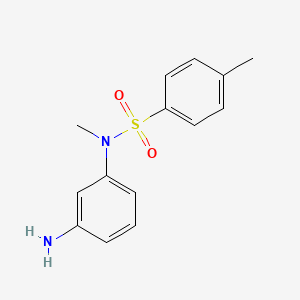
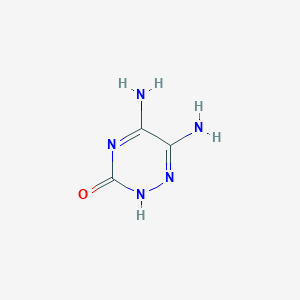
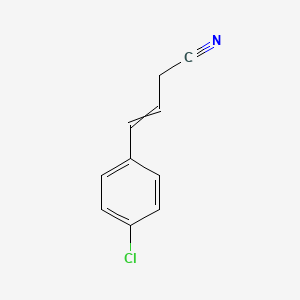
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
